Methyl(2-methylbutyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

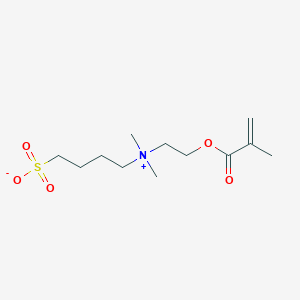

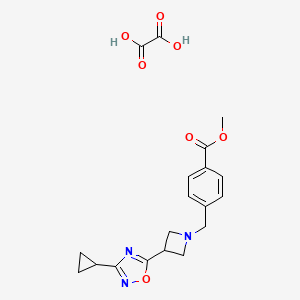

“Methyl(2-methylbutyl)amine” is a colorless to yellowish liquid with a fishy aroma . It is also known as “2-Methylbutylamine” and has the molecular formula C5H13N .

Molecular Structure Analysis

“Methyl(2-methylbutyl)amine” has a molecular weight of 87.16 . The molecular structure consists of carbon ©, hydrogen (H), and nitrogen (N) atoms .Physical And Chemical Properties Analysis

“Methyl(2-methylbutyl)amine” has a refractive index of 1.4116, a boiling point of 94-97 °C, and it is soluble in alcohols and water. The density of this compound is 0.738 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization :

- Methyl(2-methylbutyl)amine is used in the synthesis and functionalization of amines. A study describes an expedient reductive amination process for the selective synthesis of N-methylated and N-alkylated amines, highlighting the importance of Methyl(2-methylbutyl)amine in the production of fine and bulk chemicals (Senthamarai et al., 2018).

Food Chemistry :

- In the context of food chemistry, Methyl(2-methylbutyl)amine is investigated for its formation during thermal processing of cocoa. The study revealed that certain amines, including Methyl(2-methylbutyl)amine, increase during cocoa fermentation, suggesting enzymatic formation from amino acids (Granvogl et al., 2006).

Catalysis :

- Research has explored the use of ruthenium-catalyzed reactions for the methylation of amines, including Methyl(2-methylbutyl)amine. Such processes are significant in pharmaceutical and agrochemical applications, offering environmentally friendly and efficient alternatives (Dang et al., 2015).

Chemical Physics :

- Studies in chemical physics have examined the rotation-vibration spectra of Methyl amine and its derivatives, providing insights into their molecular structures and behaviors, which is essential for understanding their applications in various chemical reactions (Gray & Lord, 1957).

Polymer Science :

- In polymer science, Methyl(2-methylbutyl)amine has been investigated for its role in the dissolution of polyaniline, a conductive polymer. The study focused on enhancing the solubility and processing of polyaniline, which is crucial for its application in electronic devices (Yang & Mattes, 1999).

Environmental Science :

- Environmental science research has explored the absorption behavior of amines, including Methyl(2-methylbutyl)amine, in the context of gas mixtures, highlighting their potential use in carbon capture and purification technologies (Lu et al., 2006).

Safety and Hazards

“Methyl(2-methylbutyl)amine” is a highly flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .

Eigenschaften

IUPAC Name |

N,2-dimethylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-6(2)5-7-3/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUSHJKMXVMILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)

![Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2641652.png)

![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641659.png)

![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)

![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)

![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)

![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)